molecular formula C19H16FNO3 B2711246 6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide CAS No. 1031961-14-4

6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide

Cat. No. B2711246
CAS RN: 1031961-14-4
M. Wt: 325.339
InChI Key: XKROWONGTNFMIS-UHFFFAOYSA-N
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Description

6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide is a useful research compound. Its molecular formula is C19H16FNO3 and its molecular weight is 325.339. The purity is usually 95%.
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Scientific Research Applications

Hybrid Compounds and Biological Activity

Sulfonamide compounds, including structures related to 6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide, have been extensively studied for their biological activities. These compounds are part of a significant class of synthetic antimicrobials known as sulfa drugs. The hybridization of sulfonamides with various pharmaceutically active heterocyclic moieties has led to the development of sulfonamide hybrids with a broad spectrum of biological activities. Recent advances have focused on two-component sulfonamide hybrids, incorporating heterocyclic components like triazole, thiadiazole, oxazole, and oxadiazole, among others. These efforts aim to design and develop more effective sulfonamide hybrid drugs with enhanced therapeutic potential (Ghomashi et al., 2022).

Antimicrobial and Antitubercular Activities

The incorporation of sulfonamide moieties into heterocyclic compounds has shown promising results in antimicrobial and antitubercular activities. Compounds synthesized with structures similar to 6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide have been evaluated for their effectiveness against various microbial strains, including Mycobacterium tuberculosis. These studies highlight the potential of such compounds in addressing resistant microbial infections and tuberculosis, underscoring the significance of sulfonamide-based research in developing new therapeutic agents (Dighe et al., 2012).

Antiviral and Cardiac Electrophysiological Activities

Research into sulfonamide compounds also extends into antiviral and cardiac electrophysiological activities. Derivatives of 6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide have been synthesized and tested for their potential in inhibiting viruses and modulating cardiac electrical activity. These findings suggest the versatility of sulfonamide-based compounds in medical research, providing insights into their mechanism of action and potential therapeutic applications (Chen et al., 2010), (Morgan et al., 1990).

properties

IUPAC Name

propyl 2-(3-fluorophenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c1-2-10-24-19(23)17-12-21(14-7-5-6-13(20)11-14)18(22)16-9-4-3-8-15(16)17/h3-9,11-12H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKROWONGTNFMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

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